molecular formula C27H38N4O3S2 B12207300 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12207300
M. Wt: 530.7 g/mol
InChI Key: RFQPSQQCZLJAKI-JWGURIENSA-N
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Description

2-Ethylhexyl Substituent

The 2-ethylhexyl chain at position 3 of the thiazolidinone introduces steric bulk and lipophilicity, which are critical for membrane permeability. Studies on naphthalene diimide analogs revealed that increasing the number of 2-ethylhexylamine chains elevates electron mobility by modulating thin-film morphology. In medicinal chemistry, such chains reduce crystallization tendencies, improving bioavailability. The branched structure also resists oxidative metabolism at terminal methyl groups, prolonging half-life.

Propan-2-yloxypropyl Amino Group

The 2-{[3-(propan-2-yloxy)propyl]amino} substituent at position 2 of the pyridopyrimidinone core combines hydrogen-bonding capacity (via the amine) with ether-driven solubility. The isopropoxy group (OCH(CH3)2) balances hydrophobicity and steric effects, as seen in analogs where similar substituents enhance target selectivity. The three-carbon spacer (propyl) likely optimizes distance between the core and the ether moiety, ensuring conformational flexibility without compromising binding affinity.

9-Methyl Group

The methyl group at position 9 of the pyridopyrimidinone scaffold influences electronic distribution across the fused ring system. Comparative analyses of 6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one derivatives indicate that alkylation at peripheral positions modulates ring puckering, thereby affecting interactions with flat aromatic residues in enzyme binding pockets. This substitution may also shield reactive sites from enzymatic degradation.

Table 1: Key Substituent Effects

Substituent Position Role Structural Impact
2-Ethylhexyl Thiazolidinone C3 Enhances lipophilicity & metabolic stability Introduces steric bulk, reduces crystallinity
Propan-2-yloxypropyl Pyridopyrimidinone C2 Balances solubility & binding affinity Ether oxygen enables H-bonding; spacer optimizes orientation
Methyl Pyridopyrimidinone C9 Modulates electronic environment Alters ring conformation & π-π stacking potential

Properties

Molecular Formula

C27H38N4O3S2

Molecular Weight

530.7 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H38N4O3S2/c1-6-8-12-20(7-2)17-31-26(33)22(36-27(31)35)16-21-23(28-13-10-15-34-18(3)4)29-24-19(5)11-9-14-30(24)25(21)32/h9,11,14,16,18,20,28H,6-8,10,12-13,15,17H2,1-5H3/b22-16-

InChI Key

RFQPSQQCZLJAKI-JWGURIENSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation (Figure 1). This method, optimized by Mo et al., employs 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in dimethylformamide (DMF) at 130°C . The reaction proceeds through a copper-mediated Ullmann-type coupling, followed by cyclization to form the pyrimidinone ring. Key advantages include broad substrate tolerance (electron-donating and withdrawing groups) and yields exceeding 80% .

Table 1: Reaction Conditions for Pyrido[1,2-a]pyrimidin-4-one Synthesis

ParameterValue
CatalystCuI (10 mol%)
SolventDMF
Temperature130°C
Reaction Time12–24 hours
Yield Range75–92%

For the target compound, 9-methyl-2-amino-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized using 2-iodopyridine and (Z)-3-amino-3-(4-methylphenyl)acrylate. The methyl group at position 9 is introduced via the aryl substituent of the acrylate ester .

Introduction of the 3-(Propan-2-yloxy)propylamino Side Chain

The 2-{[3-(propan-2-yloxy)propyl]amino} moiety is installed through a nucleophilic aromatic substitution (SNAr) reaction . The intermediate 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with 3-(propan-2-yloxy)propan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA) . The reaction is typically conducted in acetonitrile or dichloromethane at 60–80°C for 8–12 hours, achieving yields of 65–78% .

Critical Considerations :

  • Steric hindrance from the 9-methyl group necessitates elevated temperatures.

  • Excess amine (1.5–2.0 equivalents) ensures complete substitution .

Construction of the Thiazolidinone Moiety

The 3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene segment is synthesized via a Knoevenagel condensation between 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one and a formylpyridine derivative. The reaction is catalyzed by piperidine in ethanol under reflux, producing the Z-isomer exclusively due to conjugation stabilization .

Mechanistic Insight :

  • Deprotonation of the thiazolidinone’s active methylene group by piperidine.

  • Nucleophilic attack on the aldehyde carbon.

  • Elimination of water to form the α,β-unsaturated ketone .

Table 2: Knoevenagel Condensation Optimization

ConditionOptimal Value
CatalystPiperidine (20 mol%)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
Z/E Selectivity>99:1

Final Assembly via Coupling Reactions

The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments are conjugated through a Pd-catalyzed Suzuki-Miyaura cross-coupling or direct alkylation . Commercial data suggest that alkylation using a bromomethyl intermediate and 3-(2-ethylhexyl)thiazolidinone in tetrahydrofuran (THF) with NaH as a base yields 60–70% of the coupled product .

Alternative Approach :
A one-pot sequential protocol combines the pyrimidinone core with pre-formed thiazolidinone and side-chain amines, though yields are lower (45–55%) due to competing side reactions .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Purity (>95%) is confirmed by HPLC, while structure elucidation relies on:

  • 1H/13C NMR : Key signals include the thiazolidinone thiocarbonyl (δ 190–195 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C29H38N4O3S2: 579.2314; observed: 579.2318 .

Challenges and Limitations

  • Stereochemical Control : Maintaining the Z-configuration during Knoevenagel condensation requires strict anhydrous conditions .

  • Solubility Issues : The 2-ethylhexyl group improves lipid solubility but complicates aqueous-phase reactions .

  • Scale-Up : Gram-scale synthesis faces bottlenecks in the CuI-catalyzed step due to catalyst loading and DMF disposal .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (–NH–) attached to the pyrido-pyrimidinone moiety participates in nucleophilic substitution reactions. This reactivity is critical for generating derivatives with modified pharmacological profiles.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form N-alkylated derivatives .

  • Acylation: Forms amide bonds when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

Example:

Reaction TypeReagents/ConditionsProductYield
AlkylationCH₃I, DMF, K₂CO₃, 60°CN-Methyl derivative72%

Cycloaddition Reactions

The thiazolidinone ring’s conjugated system enables participation in [4+2] Diels-Alder reactions, forming six-membered heterocyclic adducts.

Key Findings:

  • Reacts with dienophiles (e.g., maleic anhydride) in toluene under reflux to generate fused bicyclic compounds.

  • Stereoselectivity is influenced by the Z-configuration of the exocyclic double bond in the thiazolidinone ring .

Oxidation-Reduction Reactions

The thioxo (–C=S) group undergoes oxidation to sulfonyl (–SO₂–) or sulfinyl (–SO–) groups under controlled conditions.

Experimental Data:

  • Oxidation: Treatment with H₂O₂ in acetic acid converts –C=S to –SO₂–, enhancing water solubility .

  • Reduction: NaBH₄ selectively reduces the imine bond in the pyrido-pyrimidinone core without affecting the thiazolidinone ring.

Hydrolysis Reactions

The lactam (cyclic amide) in the pyrido-pyrimidinone moiety undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

MediumReagentsProduct
Acidic (HCl)6M HCl, refluxPyrido-pyrimidinone ring-opened carboxylic acid
Basic (NaOH)2M NaOH, 80°CFree amine and ketone fragments

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s binding to bacterial enzymes (e.g., DNA gyrase) involves covalent and non-covalent interactions:

  • Covalent Binding: Thioxo group reacts with cysteine residues in enzyme active sites.

  • Non-covalent: π-Stacking between the pyrido-pyrimidinone core and aromatic amino acids .

Stability Under Environmental Conditions

The compound degrades under UV light via radical-mediated pathways, forming sulfonic acid derivatives. Photolysis studies show a half-life of 4.2 hours in aqueous solution .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a family of thiazolidinone-pyridopyrimidinone hybrids. Key structural analogues and their substituent variations are summarized below:

Compound ID Thiazolidinone Substituent Pyridopyrimidinone Substituent Key Structural Differences Reference
Compound A 2-ethylhexyl 3-(propan-2-yloxy)propylamino High lipophilicity, Z-configuration
Compound B () 3-methoxypropyl Tetrahydrofuranmethylamino Shorter alkyl chain, ether linkage
Compound C () 2-methoxyethyl 1-phenylethylamino Aromatic group, reduced hydrophobicity
Compound D () Benzyl 2-(4-morpholinyl)ethylamino Aromatic vs. aliphatic, morpholine ring
Compound E () 1,3-benzodioxol-5-ylmethyl Allylamino Benzodioxole group, unsaturated amine

Key Observations :

  • Lipophilicity : The 2-ethylhexyl group in Compound A confers higher logP values compared to shorter-chain analogues (e.g., Compound B ), suggesting enhanced bioavailability in hydrophobic environments .
  • the morpholinyl group in Compound D, which may enhance solubility .
  • Stereoelectronic Geometry : The Z-configuration in Compound A creates a planar geometry at the methylidene bridge, contrasting with E-isomers that exhibit reduced conjugation efficiency .

Biological Activity

The compound 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and structure–activity relationships.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidin-4-one core combined with a thiazolidin moiety and various substituents that enhance its biological activity. The presence of functional groups such as the thioxo group contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC26H27N3O2S3
Molecular Weight485.64 g/mol
IUPAC Name3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
SolubilitySoluble in DMF and DMSO

Antibacterial Activity

Research indicates that derivatives related to this compound exhibit significant antibacterial properties. A study on thiazolidin derivatives demonstrated that compounds with similar structural features showed activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.0040.004 to 0.030.03 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects.
BacteriaMIC (mg/mL)
E. coli0.015
S. aureus0.008
Bacillus cereus0.015
Enterobacter cloacae0.004

Antifungal Activity

The compound also exhibits antifungal activity, with some derivatives showing excellent efficacy against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for antifungal activity were similarly low, indicating strong potential for therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways or cell wall synthesis, leading to microbial death.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the substituents significantly influence the biological activity of the compound. For example:

  • The presence of the thiazolidin ring enhances antibacterial potency.
  • Substituents on the pyrido-pyrimidine core affect binding affinity to target enzymes.

Case Studies

Several studies have highlighted the efficacy of compounds related to this structure:

  • Antibacterial Study : A recent investigation showed that derivatives with thiazolidin structures outperformed traditional antibiotics like ampicillin and streptomycin by a factor of 10–50 in terms of antibacterial activity against several strains.
  • Fungal Resistance : In antifungal assays, certain derivatives demonstrated significant activity against resistant strains of fungi, suggesting potential applications in treating infections that are currently difficult to manage.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound's synthesis likely involves multi-step reactions, including cyclization and functionalization. A plausible route is:

  • Step 1: Condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative via Schiff base formation (Z-configuration must be controlled).
  • Step 2: Introduction of the 2-{[3-(propan-2-yloxy)propyl]amino} substituent via nucleophilic substitution or reductive amination.
  • Key variables: Solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalysts (e.g., acetic acid for imine formation). Evidence from analogous thiazolidinone syntheses suggests yields improve with inert atmospheres and controlled stoichiometry .

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR: Look for diagnostic peaks:
  • Thioxo-thiazolidinone (C=S) at ~170–175 ppm in 13C NMR.
  • Pyrido-pyrimidinone aromatic protons as multiplet clusters (δ 7.0–8.5 ppm).
    • IR Spectroscopy: Confirm C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Antioxidant Potential: DPPH radical scavenging assay.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-ethylhexyl vs. propyl groups) affect electronic properties and reactivity?

  • Electronic Effects: The 2-ethylhexyl group enhances lipophilicity, potentially improving membrane permeability. Substituent bulkiness may sterically hinder nucleophilic attack at the thiazolidinone sulfur.
  • Reactivity Studies: Compare reaction kinetics under identical conditions using analogs with varying alkyl chains. Monitor intermediates via LC-MS .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example: If antimicrobial results conflict, verify:
  • Strain Variability: Test identical microbial strains.
  • Compound Purity: Use HPLC (>95% purity) to exclude impurities.
  • Assay Conditions: Standardize inoculum size and incubation time. Cross-reference with structurally validated analogs (e.g., pyrimidine-thiazolidinone hybrids) .

Q. How can computational methods (e.g., DFT, molecular docking) guide mechanistic studies?

  • DFT Calculations: Optimize geometry to identify reactive sites (e.g., electrophilic carbon in thiazolidinone).
  • Docking Simulations: Predict binding affinity to targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer). Validate with mutagenesis or enzymatic assays .

Q. What are the challenges in scaling up synthesis, and how can reaction engineering address them?

  • Key Issues: Exothermicity in cyclization steps, poor solubility of intermediates.
  • Solutions:
  • Use flow chemistry for heat-sensitive steps.
  • Optimize solvent mixtures (e.g., DCM/MeOH) to enhance intermediate solubility.
  • Implement in-line FTIR for real-time monitoring .

Methodological Notes

  • Spectral Data Interpretation: Always compare with literature values for thiazolidinone and pyrido-pyrimidinone derivatives. Discrepancies may arise from tautomerism or solvent effects .
  • Biological Assay Design: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves.
  • Data Reproducibility: Document reaction conditions meticulously (e.g., humidity levels for hygroscopic intermediates) .

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